molecular formula C11H17NO4 B1589006 (1S,2R)-1-((tert-Butoxycarbonyl)amino)-2-vinylcyclopropanecarboxylic acid CAS No. 259214-55-6

(1S,2R)-1-((tert-Butoxycarbonyl)amino)-2-vinylcyclopropanecarboxylic acid

Cat. No. B1589006
M. Wt: 227.26 g/mol
InChI Key: RFAQWADNTLIWMG-CPCISQLKSA-N
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Description

(1S,2R)-1-((tert-Butoxycarbonyl)amino)-2-vinylcyclopropanecarboxylic acid, also known as (1S,2R)-1-(Boc-amino)-2-vinylcyclopropanecarboxylic acid, is a novel compound with potential applications in a variety of scientific research fields. It is a cyclopropane carboxylic acid with a tert-butoxycarbonylamino group attached to the 1-position and a vinyl group attached to the 2-position. This compound has become increasingly popular due to its unique structure and properties, which make it useful in a wide range of research applications. In

Scientific Research Applications

  • Synthetic Organic Chemistry

    • Summary of Application : Tertiary butyl esters, such as the tert-butoxycarbonyl group in your compound, find large applications in synthetic organic chemistry . They can be introduced into a variety of organic compounds .
    • Methods of Application : A method for the direct introduction of the tert-butoxycarbonyl group into organic compounds has been developed using flow microreactor systems . This process is more efficient, versatile, and sustainable compared to the batch .
    • Results or Outcomes : The resultant flow process was found to be more efficient, versatile, and sustainable compared to the batch .
  • Chemistry and Biology

    • Summary of Application : The tert-butyl group, which is also a part of your compound, has unique reactivity patterns and characteristic applications in both chemistry and biology .
    • Methods of Application : The tert-butyl group is used in chemical transformations, and it also has relevance in nature, including its implication in biosynthetic and biodegradation pathways .
    • Results or Outcomes : The unique reactivity pattern elicited by the crowded tert-butyl group is highlighted by summarising characteristic applications .

properties

IUPAC Name

(1S,2R)-2-ethenyl-1-[(2-methylpropan-2-yl)oxycarbonylamino]cyclopropane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NO4/c1-5-7-6-11(7,8(13)14)12-9(15)16-10(2,3)4/h5,7H,1,6H2,2-4H3,(H,12,15)(H,13,14)/t7-,11-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFAQWADNTLIWMG-CPCISQLKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1(CC1C=C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@]1(C[C@@H]1C=C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00463398
Record name (1S,2R)-1-[(tert-Butoxycarbonyl)amino]-2-ethenylcyclopropane-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00463398
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1S,2R)-1-((tert-Butoxycarbonyl)amino)-2-vinylcyclopropanecarboxylic acid

CAS RN

259214-55-6
Record name (1S,2R)-1-[(tert-Butoxycarbonyl)amino]-2-ethenylcyclopropane-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00463398
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (1S,2R)-1-((t-Butoxycarbonyl)amino)-2-vinylcyclopropanecarboxylic acid
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(1S,2R)-1-((tert-Butoxycarbonyl)amino)-2-vinylcyclopropanecarboxylic acid

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